molecular formula C7H12O4 B13803924 Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate CAS No. 56446-60-7

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

Cat. No.: B13803924
CAS No.: 56446-60-7
M. Wt: 160.17 g/mol
InChI Key: XQWIKJOOYPQOKU-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C7H12O4. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of 2-methyl-1,3-dioxolane with methyl acetate under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves the formation of an ester linkage between the dioxolane ring and the methyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxolane ring, which can stabilize reaction intermediates and facilitate various transformations.

Comparison with Similar Compounds

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Contains a carboxylic acid group instead of an ester group.

    2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains an alcohol group instead of an ester group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(5-6(8)9-2)10-3-4-11-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWIKJOOYPQOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473441
Record name Methyl (2-methyl-1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56446-60-7
Record name Methyl (2-methyl-1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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